Octahydronaphthalene-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6635-50-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydronaphthalene-2,3-dione |
InChI |
InChI=1S/C10H14O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-8H,1-6H2 |
InChI Key |
XPTOEZHFSNIFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(=O)C(=O)CC2C1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Involving Octahydronaphthalene 2,3 Dione and Its Derivatives
Fundamental Reactivity Patterns of Cyclic Diketones within Octahydronaphthalene Frameworks
The presence of two adjacent carbonyl groups within the rigid, fused-ring structure of octahydronaphthalene dictates its chemical behavior. These vicinal diketones are susceptible to a range of chemical transformations, influenced by the interplay between the electronic properties of the carbonyls and the stereochemical constraints of the bicyclic framework.
The adjacent carbonyl groups in octahydronaphthalene-2,3-dione create highly electrophilic carbon centers, which are primary targets for nucleophilic attack. The reactivity is also characterized by the acidity of the α-hydrogens, leading to enolate formation and subsequent reactions.
Nucleophilic Addition: Nucleophiles can attack either of the carbonyl carbons. The regioselectivity of this attack can be influenced by the steric environment imposed by the fused ring system and the specific substituents on the octahydronaphthalene skeleton.
Enolate Formation and Reactivity: The protons on the carbon atoms alpha to the dione (B5365651) moiety (C1 and C4) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various bond-forming reactions, such as alkylations and aldol (B89426) condensations. The formation of an enol or enolate also provides a pathway for the racemization of a stereocenter at an α-position.
Electrophilic Reactions: While the carbonyl carbons are electrophilic, the α-positions can be made to react with electrophiles after enolization. For example, α-halogenation can be achieved under acidic or basic conditions.
Pericyclic reactions are concerted processes that occur through a cyclic transition state and are characterized by their high stereospecificity. msu.eduwikipedia.orglibretexts.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are fundamental in complex molecule synthesis. unina.itbyjus.com
Cycloaddition Reactions: These reactions involve the combination of two π-electron systems to form a ring. libretexts.orgbyjus.com For instance, a derivative of octahydronaphthalene containing a diene moiety could undergo a Diels-Alder reaction ([4+2] cycloaddition) to construct more complex polycyclic systems.
Electrocyclic Reactions: These are reversible reactions in which a conjugated π-system undergoes cyclization to form a σ-bond, or the reverse ring-opening process occurs. libretexts.orgunina.it The stereochemical outcome is dictated by the number of π-electrons and whether the reaction is induced by heat or light. unina.it
Cascade Processes: A cascade reaction involves two or more sequential transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. In the context of octahydronaphthalene derivatives, a notable example is the sequence involving epoxidation followed by a rearrangement, such as a semipinacol shift. This type of process allows for the rapid construction of molecular complexity from a single starting material. rsc.org For example, a two-step epoxidation/semipinacol ring-contraction has been used to convert a trans-octahydronaphthalene system into an octahydroindene carbocycle, creating vicinal quaternary carbon centers with high diastereoselectivity. rsc.org
Mechanistic Investigations of Rearrangement Reactions
Rearrangement reactions provide powerful tools for altering the carbon skeleton of molecules. Within the octahydronaphthalene framework, skeletal rearrangements can lead to significant structural transformations, such as ring contractions or expansions, and the formation of sterically congested centers.
Dyotropic and semipinacol rearrangements are two important classes of molecular rearrangements that can be observed in appropriately substituted octahydronaphthalene derivatives.
Dyotropic Rearrangements: These are pericyclic reactions in which two σ-bonds simultaneously migrate intramolecularly. nih.gov While less common, these reactions are valuable for the stereospecific transposition of two substituents. A recently discovered palladium-catalyzed dyotropic rearrangement involves the metathesis of a C–Pd(IV) bond with a vicinal C–C bond, leading to a rearranged product. nih.gov Such a process could potentially be applied to functionalized octahydronaphthalene systems to achieve complex skeletal reorganizations.
Semipinacol Rearrangements: This type of rearrangement is a versatile method for creating β-functionalized ketones and quaternary carbon centers. rsc.orgwikipedia.org The reaction typically involves a 1,2-migration of a carbon or hydrogen atom from an oxygen-bearing carbon to an adjacent electrophilic carbon center, resulting in the formation of a carbonyl group. wikipedia.org The process is often initiated from substrates like 2-heterosubstituted alcohols, allylic alcohols, or epoxides. wikipedia.orgsynarchive.com In a key example, a trans-octahydronaphthalene system was converted to a densely functionalized octahydroindene structure via a highly regio- and diastereoselective semipinacol ring-contraction. rsc.org This transformation proceeds through an epoxide intermediate, which, upon treatment with a Lewis acid, generates a carbocation that triggers the 1,2-shift. rsc.orgresearchgate.net
| Rearrangement Type | Key Features | Typical Substrate | Product |
| Dyotropic | Simultaneous intramolecular migration of two σ-bonds. nih.govnih.gov | Systems with two adjacent, appropriately oriented migrating groups. | Isomeric product with transposed substituents. |
| Semipinacol | 1,2-migration to an adjacent electrophilic carbon, generating a carbonyl group. rsc.orgwikipedia.org | 2-Heterosubstituted alcohols, epoxides, allylic alcohols. wikipedia.orgsynarchive.com | β-Functionalized ketone or aldehyde. rsc.org |
Oxidative Cleavage and Ozonolysis Pathways of Octahydronaphthalene Systems leading to Diones
The synthesis of this compound and related diketones often relies on the oxidative cleavage of a carbon-carbon double bond in an appropriate octahydronaphthalene precursor, such as octalin (1,2,3,4,5,6,7,8-octahydronaphthalene). youtube.com Ozonolysis and reactions with other strong oxidizing agents are the most common methods to achieve this transformation. libretexts.orgmasterorganicchemistry.com
Ozonolysis: This is the most direct method for the oxidative cleavage of an alkene to produce carbonyl compounds. masterorganicchemistry.com The reaction involves passing ozone (O₃) through a solution of the alkene, which forms an unstable primary ozonide (molozonide). byjus.com This intermediate rapidly rearranges to a more stable secondary ozonide. byjus.com Subsequent treatment of the ozonide under specific workup conditions determines the final product. A reductive workup (e.g., using zinc and water or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. libretexts.orgmasterorganicchemistry.com Specifically, the ozonolysis of octalin followed by a reductive workup breaks the double bond to form the corresponding diketone. youtube.com An oxidative workup (e.g., using hydrogen peroxide) would further oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.comlibretexts.org
Other Oxidative Cleavage Methods: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used. libretexts.org Under hot, acidic, or basic conditions, KMnO₄ will cleave the double bond of an alkene. This method typically leads to ketones and/or carboxylic acids, as any initially formed aldehydes are usually oxidized under the strong reaction conditions. libretexts.org A two-step alternative involves the initial syn-dihydroxylation of the alkene using a cold, dilute solution of KMnO₄ or osmium tetroxide (OsO₄) to form a vicinal diol. This diol can then be cleaved with an oxidizing agent like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) to give the diketone. libretexts.orgmasterorganicchemistry.com
| Method | Reagents | Intermediate | Final Product (from Octalin) |
| Ozonolysis (Reductive Workup) | 1. O₃2. Zn/H₂O or (CH₃)₂S | Ozonide byjus.com | This compound |
| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | Ozonide masterorganicchemistry.com | Dicarboxylic acid |
| Strong Oxidation | Hot, concentrated KMnO₄ | (Not isolated) | Dicarboxylic acid |
| Syn-dihydroxylation & Cleavage | 1. OsO₄ or cold, dilute KMnO₄2. HIO₄ or NaIO₄ | Vicinal diol libretexts.org | This compound |
Conformational Analysis and Stereochemical Characterization of Octahydronaphthalene 2,3 Dione
Conformational Dynamics of Fused Cyclohexane-Dione Systems
The conformational analysis of octahydronaphthalene-2,3-dione is fundamentally based on the principles governing the parent decalin system. The fusion of the two six-membered rings can result in two diastereomeric structures: cis-decalin and trans-decalin. libretexts.orgmasterorganicchemistry.comlibretexts.org
In the trans-isomer, the two rings are fused via two equatorial-type bonds. This arrangement results in a relatively rigid and flat molecular structure. masterorganicchemistry.com A significant characteristic of trans-decalin is its conformational rigidity; it is "locked" and cannot undergo the chair-chair ring flipping that is typical for a single cyclohexane (B81311) ring. masterorganicchemistry.comslideshare.netdalalinstitute.com This rigidity means that substituents on the ring system are fixed in either axial or equatorial positions.
Conversely, the cis-isomer involves the fusion of the two rings through one axial and one equatorial bond. libretexts.org This fusion imparts a distinct "tent-like" shape to the molecule. masterorganicchemistry.com Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a concerted ring flip of both chair conformations. libretexts.org This dynamic process has an energy barrier of approximately 14 kcal/mol and allows for the interconversion of axial and equatorial positions of substituents. libretexts.org
The relative stability of the parent decalin isomers has been established, with the trans-isomer being more stable than the cis-isomer by about 2.7 kcal/mol. slideshare.net This difference in stability is primarily attributed to unfavorable non-bonded interactions and gauche-butane interactions present in the concave region of the cis-decalin structure. libretexts.orgslideshare.net
The introduction of the dione (B5365651) functionality at the 2 and 3 positions of the octahydronaphthalene skeleton influences these conformational preferences. The sp² hybridization of the carbonyl carbons and the neighboring sp³ carbons will alter the torsional strains and steric interactions within the rings. The precise conformational dynamics will depend on the specific stereoisomer of this compound being considered.
Table 1: Conformational Properties of Decalin Isomers
| Isomer | Ring Fusion | Conformational Flexibility | Relative Stability | Key Feature |
| trans-Decalin | Equatorial-Equatorial | Rigid, "Locked" | More Stable | Flat structure, no ring flip. masterorganicchemistry.comdalalinstitute.com |
| cis-Decalin | Axial-Equatorial | Flexible, Ring Flip | Less Stable | "Tent-like" shape, undergoes ring inversion. libretexts.orgmasterorganicchemistry.com |
Chirality and Stereoisomerism in Octahydronaphthalene Diketones
The presence of multiple stereocenters and the fused-ring structure in this compound give rise to a number of possible stereoisomers. The bridgehead carbons in a substituted decalin system can become chiral centers, in addition to any substituted carbons on the rings. willingdoncollege.ac.in
For the parent cis-decalin, although it lacks a chiral carbon atom, the molecule as a whole is chiral and has a non-superimposable mirror image. willingdoncollege.ac.ininflibnet.ac.in However, due to the rapid ring flipping at room temperature, it interconverts into its enantiomer, resulting in a racemic mixture that is not resolvable. willingdoncollege.ac.ininflibnet.ac.in In contrast, trans-decalin possesses a center of inversion and is therefore achiral and optically inactive. dalalinstitute.com
The synthesis of specific stereoisomers of functionalized bicyclo[4.4.0]decane systems, such as diketones, often requires stereoselective methods. rsc.orgoup.com For instance, the development of one-pot asymmetric reactions has enabled the diastereoselective synthesis of highly functionalized chiral bicyclo[4.4.0]decane-1,6-diones. rsc.org Furthermore, chiral auxiliaries have been employed in intramolecular Diels-Alder reactions to control the facial selectivity and construct desired trans-fused bicyclic systems. nih.gov The stereoselective synthesis of fused bicyclic β-lactams has also been achieved through radical cyclization, highlighting methods to control stereochemistry in related bicyclic structures. acs.org
The specific stereoisomers of this compound will exhibit distinct chiroptical properties. The synthesis of an optically active bicyclo[4.4.0]decane-3,8-dione, where chirality arose from localized electronic excitation, demonstrates the subtle sources of chirality in such systems. tue.nl
Computational and Theoretical Chemistry of Octahydronaphthalene 2,3 Dione
Density Functional Theory (DFT) Applications for Octahydronaphthalene Diketones
Density Functional Theory (DFT) has become a vital tool in materials science and chemistry for modeling molecular systems. fiveable.mempg.de It offers a balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like octahydronaphthalene derivatives. fiveable.meyoutube.com DFT calculations are based on determining the electron density of a system rather than the complex many-electron wavefunction, which simplifies the calculations significantly. mpg.de
A fundamental application of DFT is the geometry optimization of molecules to find their most stable three-dimensional structure. youtube.comyoutube.com For octahydronaphthalene-2,3-dione, this process is crucial for determining the preferred conformation of the fused ring system, which can exist as cis or trans isomers. The trans-decalin system is generally more stable than the cis form due to fewer unfavorable non-bonded interactions. slideshare.netinflibnet.ac.in DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set like 6-311++G**, are used to calculate the energies of different possible conformations and identify the global minimum on the potential energy surface. nih.gov
The optimization process involves iteratively adjusting the atomic coordinates to minimize the total energy of the molecule. youtube.com Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
Bond lengths and angles: DFT provides precise values for the distances between atoms and the angles between bonds. For instance, in related cyclic diketones, the C=O bond lengths are a key parameter of interest. nih.gov
Electron Distribution: Analysis of the electron density reveals how electrons are distributed across the molecule, highlighting regions of high or low electron density.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability. researchgate.net
A comparative study on β-diketones demonstrated that various DFT functionals, such as B97X and CAM-B3LYP, can accurately model the electronic energy levels when compared with experimental data from photoelectron spectroscopy. researchgate.net For cyclic diketone derivatives, DFT calculations have been shown to provide reliable geometries that are in good agreement with experimental X-ray diffraction data. nih.gov
Table 1: Representative Calculated Structural Parameters for a Cyclic Diketone This table presents illustrative data based on typical findings for cyclic diketone systems as specific data for this compound is not available.
| Parameter | Typical Calculated Value (B3LYP/6-311++G**) |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-C (Carbonyl) Bond Length | ~1.50 Å |
| O=C-C Angle | ~120° |
| Dihedral Angle (Ring Fusion) | Dependent on cis/trans isomer |
DFT is instrumental in predicting where a chemical reaction is most likely to occur on a molecule. For this compound, the two ketone groups are the primary sites of interest for nucleophilic attack.
Several DFT-derived tools are used to identify these reactive centers:
Frontier Molecular Orbital (FMO) Analysis: The spatial distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For a diketone, the LUMO is typically localized on the carbonyl carbons, identifying them as the primary electrophilic sites susceptible to attack by nucleophiles. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov In a diketone like this compound, the oxygen atoms of the carbonyl groups would show a negative electrostatic potential, while the adjacent carbon atoms would exhibit a positive potential, confirming their electrophilicity. nih.govnih.gov
Parr Functions/Local Reactivity Descriptors: To quantify local reactivity more precisely, local Parr reactivity descriptors for nucleophilic (Pk+) and electrophilic (Pk-) attack can be calculated. nih.gov These indices help to differentiate the reactivity of various atoms within the molecule, providing a more detailed picture of chemoselectivity.
Studies on the reactions of other cyclic ketones have shown that DFT calculations can successfully rationalize and predict the observed regioselectivity and stereoselectivity. For example, in the photocyclization of trans-decalin-substituted diketones, DFT calculations explained the high diastereoselectivity by analyzing the stability of key intermediates and the role of intramolecular hydrogen bonds. acs.org Similarly, DFT has been used to explain the chemoselectivity in reactions involving different functional groups, such as the higher reactivity of a thioketone group compared to a ketone group in the same molecule. nih.gov
Molecular Dynamics and Simulation Studies of Octahydronaphthalene-Dione Complexes
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations, positions, and interactions change. youtube.comacs.org
For this compound, MD simulations could be employed to study its behavior in various environments, such as in a solution or as part of a larger complex with a protein or other receptor. Key applications include:
Conformational Analysis: MD can explore the different conformations of the molecule, including the ring-flipping dynamics of the cis-isomer, and determine the relative populations of different conformers at a given temperature. slideshare.net
Solvation Effects: By simulating the dione (B5365651) in a box of solvent molecules (e.g., water), one can study how the solvent affects its structure and dynamics.
Ligand-Protein Binding: If this compound were to be studied as a ligand for a biological target, MD simulations would be crucial. After an initial docking pose is predicted, MD is used to assess the stability of the protein-ligand complex. acs.orgacs.org The simulation can reveal whether the ligand remains stably bound in the active site, identify key intermolecular interactions (like hydrogen bonds), and calculate the binding free energy to estimate binding affinity. nih.govacs.org
In studies of diketopiperazine dimerases, MD simulations were essential for understanding the molecular basis of chemoselectivity, identifying flexible regions of the enzyme that control whether a C-C or C-N bond is formed. nih.gov Similarly, MD simulations of zinc complexes have demonstrated the importance of using appropriate methods, like the cationic dummy atom method, to accurately model the coordination environment of metal ions in proteins. nih.gov
Quantum Chemical Descriptors and Reactivity Indices for Octahydronaphthalene Dione Systems
From the electronic structure information obtained through DFT calculations, a variety of quantum chemical descriptors can be derived. These numerical indices help to quantify and predict the chemical reactivity and stability of a molecule without explicitly simulating a reaction. scispace.com
For the this compound system, the following global reactivity descriptors are particularly relevant:
HOMO and LUMO Energies (EHOMO, ELUMO): As mentioned, these are related to ionization potential and electron affinity, respectively.
HOMO-LUMO Gap (ΔE): Calculated as ELUMO - EHOMO. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is approximated as (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scispace.com
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is approximated as (EHOMO + ELUMO) / 2. nih.gov
Global Electrophilicity Index (ω): This index, defined as μ²/2η, measures the propensity of a species to accept electrons. Diketones are expected to have a significant electrophilicity index due to the electron-withdrawing nature of the two carbonyl groups.
These descriptors have been successfully used in numerous studies to rationalize the reactivity of different molecules. For example, a DFT study of various β-diketones correlated these calculated descriptors with their observed electronic properties and stability. researchgate.net In another study on the addition of carbenes to thioketones, the electronic chemical potentials of the reactants were used to predict the direction of electron density flow during the reaction. nih.gov
Table 2: Representative Quantum Chemical Descriptors for a Cyclic Diketone System This table presents illustrative data based on typical findings for cyclic diketone systems as specific data for this compound is not available. Values are typically in electron volts (eV).
| Descriptor | Symbol | Formula | Typical Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -7.5 |
| LUMO Energy | ELUMO | - | -1.0 to -2.0 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 3.25 |
| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.75 to -4.75 |
| Global Electrophilicity Index | ω | μ² / (2η) | 2.5 to 4.0 |
Advanced Spectroscopic Characterization of Octahydronaphthalene 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of organic compounds. For a molecule like octahydronaphthalene-2,3-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.
Advanced 1D and 2D NMR Techniques for Structural Elucidation
The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound requires a multi-pronged NMR approach.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum would display a complex series of multiplets in the aliphatic region (typically 1.0-3.0 ppm) corresponding to the methylene (B1212753) and methine protons of the saturated rings. The protons alpha to the carbonyl groups would be expected to resonate further downfield due to the electron-withdrawing effect of the ketones. The ¹³C NMR spectrum is characterized by two distinct downfield signals for the carbonyl carbons (δ 190-220 ppm). For instance, in the related compound (S)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, the ketone and enone carbonyl carbons appear at δ 211.0 and 198.2 ppm, respectively. acs.orgnih.gov The remaining signals for the sp³-hybridized carbons would appear in the upfield region (δ 20-60 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a generic cis-Octahydronaphthalene-2,3-dione Note: These are predicted values based on analogous structures. Actual values may vary.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C2 | ~210 | - | - |
| C3 | ~210 | - | - |
| C4 | ~40-50 | ~2.5-2.8 | m |
| C4a | ~45-55 | ~2.2-2.6 | m |
| C5 | ~25-35 | ~1.5-1.8 | m |
| C6 | ~20-30 | ~1.3-1.6 | m |
| C7 | ~20-30 | ~1.3-1.6 | m |
| C8 | ~25-35 | ~1.5-1.8 | m |
| C8a | ~45-55 | ~2.2-2.6 | m |
| C1 | ~35-45 | ~2.3-2.7 | m |
2D NMR Techniques: Two-dimensional NMR experiments are indispensable for assembling the molecular structure from the individual ¹H and ¹³C signals. huji.ac.ilprinceton.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. sdsu.eduemerypharma.com It would allow for the tracing of proton connectivities within each of the six-membered rings, establishing the sequence of CH and CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. princeton.eduyoutube.comsdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). princeton.eduyoutube.comsdsu.edu It is particularly vital for identifying the non-protonated quaternary carbons and, most importantly, the carbonyl carbons (C2 and C3). For example, protons on C1 and C4 would show HMBC correlations to the C2 and C3 carbonyls, confirming their positions.
Stereochemical Assignments via NMR Spectroscopic Data
The octahydronaphthalene skeleton can exist in cis and trans fused forms, in addition to stereocenters at the substituent positions. NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a primary method for determining this relative stereochemistry. youtube.comlibretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. youtube.comlibretexts.org This is the definitive NMR method for assigning relative stereochemistry. For example, in a cis-fused decalin system, a NOESY correlation would be observed between the two axial bridgehead protons. In a study on cis-decalin-containing natural products, the cis configuration of the decalin skeleton was unequivocally confirmed by a key NOESY correlation between the H-3 and H-8 protons. nih.gov Similar correlations would be used to establish the ring fusion of this compound and the relative orientation of its substituents.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. For this compound (C₁₀H₁₂O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺˙ or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺.
The expected monoisotopic mass for C₁₀H₁₂O₂ is 164.08373 u.
Electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. For ketones, a primary fragmentation pathway is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. In an α-diketone like this, several α-cleavage events are possible. Another common fragmentation for cyclic ketones involves McLafferty-type rearrangements if suitable gamma-protons are available. The fragmentation of the decalin ring system itself can also lead to characteristic ions. rsc.orglibretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound Note: These are predicted fragmentation pathways. Relative abundances depend on ionization conditions.
| m/z | Possible Fragment | Fragmentation Pathway |
| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [M-CO]⁺˙ | Loss of carbon monoxide |
| 135 | [M-CHO]⁺ | Loss of a formyl radical |
| 108 | [M-2CO]⁺˙ | Loss of two carbon monoxide molecules |
| 93 | [C₇H₉]⁺ | Cleavage of the decalin ring |
| 81 | [C₆H₉]⁺ | Characteristic ion for cyclic systems |
| 67 | [C₅H₇]⁺ | Characteristic ion for cyclic systems |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, which allows for the definitive assignment of both relative and absolute stereochemistry.
For this compound, a single-crystal X-ray diffraction analysis would incontrovertibly establish the cis or trans nature of the ring fusion and the configuration of any other stereocenters. The primary challenge for this method lies in growing a single crystal of sufficient size and quality. In studies of related complex decalin-containing natural products, X-ray crystallography has been used to determine the structure of enzyme-product complexes, thereby confirming the stereochemical outcome of biosynthetic reactions. nih.gov This highlights the power of the technique to provide definitive stereochemical proof where spectroscopic methods might be ambiguous.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic system.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying specific functional groups based on their vibrational frequencies. For this compound, the most prominent and diagnostic signals in the IR spectrum would be the strong C=O stretching absorptions of the two ketone groups. The exact position of this band can give clues about the ring strain and conformation. In a saturated six-membered ring, the ketone stretch is typically found around 1715 cm⁻¹. For a related trans-decalin diketone, a strong absorption was observed at 1702 cm⁻¹, characteristic of a saturated ketone. acs.org
Interactive Data Table: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2850-2960 | C-H stretch | Aliphatic CH, CH₂ |
| ~1700-1725 | C=O stretch | Ketone |
| ~1450 | C-H bend | CH₂ scissoring |
| ~1000-1200 | C-C stretch | Carbon skeleton |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbonyl groups of this compound would give rise to a weak n→π* transition, typically observed in the range of 270-300 nm. The exact wavelength (λ_max) and intensity (molar absorptivity, ε) of this absorption can be sensitive to the solvent polarity and the relative orientation of the two carbonyl groups. Conjugation with other chromophores, if present, would shift this absorption to longer wavelengths (a bathochromic shift). The analysis of UV-Vis spectra can sometimes help in assigning stereochemistry, as different conformations can lead to variations in electronic conjugation and thus different absorption maxima. chemspider.com
Synthetic Utility and Chemical Transformations of Octahydronaphthalene 2,3 Dione As a Building Block
Utilization in Natural Product Total Synthesis
The octahydronaphthalene core is a prevalent structural motif in a variety of natural products, particularly within the large family of sesquiterpenoids. The eremophilane-type sesquiterpenes, for instance, are characterized by a bicyclic backbone that can be biosynthetically traced back to farnesyl diphosphate (B83284) through a series of cyclizations and rearrangements, including a key methyl migration. nih.gov Synthetic chemists have utilized octahydronaphthalene derivatives as key intermediates to access these complex natural targets.
The synthetic strategy towards eremophilane-type sesquiterpenoids often involves the construction of a decalin system, which is the fully saturated version of the octahydronaphthalene skeleton. rsc.orgresearchgate.net For example, the total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, a degraded sesquiterpene, was achieved starting from the well-known Wieland-Miescher ketone, which possesses a related bicyclic framework. rsc.org The dione (B5365651) functionality in octahydronaphthalene-2,3-dione offers a direct handle for introducing further complexity and stereocenters necessary to build up the final natural product. Derivatives of eremophilane (B1244597) sesquiterpenes have shown significant cytotoxic activities against various cancer cell lines, underscoring the importance of synthetic routes to these molecules. nih.govresearchgate.net The ability to modify the core structure, such as through amidation of a carboxyl group, has led to the development of derivatives with enhanced potency. nih.gov
Table 1: Examples of Natural Product Classes Synthesized from Octahydronaphthalene-Related Scaffolds
| Natural Product Class | Core Structure | Key Synthetic Features | Reference(s) |
|---|---|---|---|
| Eremophilane Sesquiterpenoids | Octahydronaphthalene | Robinson annulation, Michael addition, aldol (B89426) condensation to build the bicyclic system. | rsc.orgresearchgate.net |
| Degraded Sesquiterpenes | Octahydronaphthalene-diol | Stereoselective epoxidation and Mitsunobu reaction from a Wieland-Miescher ketone precursor. | rsc.org |
| Eremophilenolide | Decalin | Diels-Alder reaction and aldol condensation for stereocontrolled synthesis of the cis-decalin system. | researchgate.net |
Scaffold for Complex Molecular Architecture Construction
The rigid bicyclic framework of this compound makes it an ideal scaffold for the construction of elaborate polycyclic architectures. nih.gov The development of diversity-oriented synthesis strategies allows for the creation of libraries of structurally diverse molecules from a common starting material. mdpi.com The octahydronaphthalene core can be systematically elaborated through various cyclization and annulation reactions to generate novel and complex molecular skeletons. mdpi.com
This approach is valuable in medicinal chemistry and drug discovery, where access to diverse three-dimensional structures is crucial for exploring new biological activities. mdpi.com The synthesis of polycyclic pyridones, for example, has been achieved through ring-opening transformations of related heterocyclic building blocks. nih.gov The principles of using a core structure to build complexity are central to modern organic synthesis. The octahydronaphthalene skeleton serves as a foundational element upon which additional rings and functional groups can be appended in a controlled manner, leading to molecules with unique topologies and potential applications in materials science and pharmacology.
Precursor in Heterocyclic Compound Synthesis
The 1,2-dicarbonyl moiety of this compound is a key functional group that enables its use as a precursor for a wide range of heterocyclic compounds. researchgate.net One of the most prominent applications is in the synthesis of quinoxaline (B1680401) derivatives. arkat-usa.org Quinoxalines are an important class of nitrogen-containing heterocycles found in various biologically active compounds and functional materials. nih.govwu.ac.th
The standard method for synthesizing quinoxalines involves the condensation of an α-diketone with an o-phenylenediamine (B120857). arkat-usa.org In this reaction, the two carbonyl groups of this compound react with the two amino groups of the diamine to form a new pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine precursor. This reaction is typically high-yielding and can be catalyzed by acids or performed under various conditions, including microwave irradiation. arkat-usa.org This modular nature allows for the synthesis of a large library of quinoxaline derivatives by simply varying the substituents on the o-phenylenediamine starting material. nih.gov These resulting polycyclic quinoxalines have applications as dyes, organic semiconductors, and are scaffolds for pharmacologically active agents. arkat-usa.orgwu.ac.th
Table 2: Synthesis of Quinoxaline Derivatives from α-Diketones
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference(s) |
|---|---|---|---|---|
| This compound | Substituted o-phenylenediamine | Fused Polycyclic Quinoxaline | Condensation | researchgate.netarkat-usa.org |
Engineering of Novel Cycloaddition and Annulation Intermediates
The reactivity of the dione and the adjacent ring system in this compound allows it to be engineered into intermediates for cycloaddition and annulation reactions. These reactions are powerful tools for rapidly building molecular complexity and forming multiple carbon-carbon bonds in a single step. youtube.com
For example, the principles of [2+2] photocycloaddition, often seen with quinone derivatives, can be conceptually applied. nih.gov While 1,4-naphthoquinones readily undergo [2+2] cycloaddition with alkenes, the 1,2-dione functionality in this compound could be envisioned to participate in similar transformations after suitable modification. mdpi.com For instance, conversion to a mono-ketal could yield a reactive enone system. Irradiation of such a precursor in the presence of an alkyne could potentially lead to the formation of a cyclobutene (B1205218) ring fused to the octahydronaphthalene framework, creating novel and strained polycyclic systems. nih.gov
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy for elaborating the octahydronaphthalene core. nih.gov Transition metal-catalyzed C-H activation and annulation is a modern technique for synthesizing complex heterocyclic molecules. chemrxiv.org The this compound structure could be functionalized to include directing groups, enabling regioselective annulation reactions to build further fused ring systems, leading to fluorescent benzoisoquinolone-type structures or other complex polycycles. chemrxiv.org
Future Research Directions and Emerging Paradigms in Octahydronaphthalene 2,3 Dione Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The push towards environmentally responsible chemical manufacturing has spurred the development of green chemistry approaches for synthesizing octahydronaphthalene-2,3-dione and its derivatives. Traditional synthesis methods often rely on hazardous reagents and solvents, generating significant chemical waste. nih.gov Modern strategies aim to mitigate this environmental impact through several innovative techniques.
One promising avenue is the use of multicomponent reactions (MCRs) in solvent-free conditions. MCRs are highly efficient, combining three or more reactants in a single step to produce complex molecules, which increases atom economy and reduces reaction times and energy consumption. The use of natural and metal-free catalysts, such as ascorbic acid (vitamin C), is also being explored as a cost-effective and environmentally benign alternative to traditional metal catalysts. Research has demonstrated the successful synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives in excellent yields (70-98%) using ascorbic acid as a catalyst under solvent-free conditions.
Biocatalysis represents another cornerstone of green synthesis in this area. rug.nl Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can significantly reduce the environmental footprint of chemical processes. rug.nl For instance, baker's yeast has been used for the stereoselective reduction of related decalin-1,8-diones. researchgate.net The integration of biocatalysis with metal-catalyzed reactions in one-pot syntheses is also an active area of research, aiming to build complex chiral molecules efficiently. entrechem.com
Furthermore, innovative methods such as the use of daylight for photocyclization reactions of trans-decalin-substituted-2,3-butanediones provide a greener alternative to traditional energy sources. acs.org The development of recyclable catalysts, like ZnO nanoparticles, also contributes to the sustainability of these synthetic pathways by minimizing waste and cost. environcj.in
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Decalin Derivatives
| Feature | Traditional Synthesis | Green Chemistry Approaches |
| Solvents | Often hazardous organic solvents. | Solvent-free conditions, water, or green solvents (e.g., PEG). researchgate.net |
| Catalysts | Often stoichiometric, hazardous reagents. | Recyclable catalysts (e.g., ZnO nanoparticles), biocatalysts (e.g., baker's yeast), or natural catalysts (e.g., ascorbic acid). researchgate.netenvironcj.in |
| Reaction Conditions | Often harsh, requiring high temperatures and pressures. | Mild conditions, use of alternative energy sources like daylight or microwave irradiation. nih.govacs.org |
| Efficiency | Can involve multiple steps with lower overall yields. | Often higher yields through multicomponent reactions and efficient catalysis. |
| Byproducts | Can generate significant hazardous waste. | Minimized waste production, improved atom economy. |
| Example | Dehydrogenation of decalin-1,5-dione via halogenation–dehydrohalogenation. mdpi.com | One-pot tandem aldol (B89426) condensation/Diels-Alder sequence in H2O/PEG. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the synthesis of complex molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes that may not be obvious to human chemists.
In the context of this compound, AI and ML can be applied to:
Predict Reaction Yields and Selectivity: By training on existing experimental data, ML models can predict the yield and stereoselectivity of a reaction under various conditions (e.g., catalyst, solvent, temperature). This allows for the in silico optimization of reactions before any experiments are conducted, saving time and resources.
Discover Novel Synthetic Pathways: AI algorithms can retrospectively analyze the structure of this compound and suggest potential starting materials and reaction pathways. This can lead to the discovery of more efficient and economical synthetic routes.
Catalyst Design: Machine learning can be used to identify the key features of a catalyst that lead to high activity and selectivity. This knowledge can then be used to design new, more effective catalysts for the synthesis and functionalization of the dione (B5365651) scaffold.
Mechanism Elucidation: AI can assist in elucidating complex reaction mechanisms by analyzing experimental data and computational chemistry results. For example, Density Functional Theory (DFT) calculations, often used in conjunction with experimental work, can be enhanced by ML to more quickly explore conformational space and predict transition states, as has been done for related decalin systems. acs.org
While still an emerging area for this specific compound, the application of AI and ML in broader chemical synthesis is growing rapidly, and its integration into the study of this compound is a logical and promising next step.
Table 2: Potential Applications of AI/ML in this compound Chemistry
| Application Area | AI/ML Tool/Technique | Potential Outcome |
| Reaction Optimization | Supervised Learning (e.g., Regression Models) | Prediction of optimal temperature, solvent, and catalyst concentration for maximum yield. |
| Retrosynthesis | Neural Networks, Graph-based Models | Proposal of novel and efficient synthetic routes from simple precursors. |
| Catalyst Development | Unsupervised Learning (e.g., Clustering), Generative Models | Identification of key catalyst properties and design of new, highly active catalysts. |
| Mechanism Analysis | Integration with DFT calculations | Faster and more accurate prediction of reaction intermediates and transition states. |
Exploration of Novel Catalytic Systems for Dione Functionalization
The functionalization of the this compound core is crucial for creating derivatives with diverse properties. Research is increasingly focused on discovering and developing novel catalytic systems that can achieve this with high efficiency and selectivity.
Key areas of exploration include:
Asymmetric Catalysis: Achieving stereocontrol is paramount in the synthesis of biologically active molecules. The development of chiral catalysts, such as prolinamide catalysts for asymmetric Robinson annulations to form Wieland-Miescher ketone type precursors, is a significant area of research. acs.orgrsc.org Ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reactions have also been reported for the synthesis of cis-decalin derivatives, showcasing the potential of metal-based asymmetric catalysis. nih.gov
Metal-Free Catalysis: To move away from potentially toxic and expensive heavy metals, researchers are exploring organocatalysis and other metal-free options. Diethylamine has been used as a catalyst in tandem aldol condensation/Diels-Alder sequences. researchgate.net
Nanocatalysis: Catalysts based on nanoparticles, such as ZnO, offer high surface area and unique catalytic properties. environcj.in They have been shown to be efficient, reusable, and cost-effective for the synthesis of various heterocyclic compounds, a strategy that could be adapted for octahydronaphthalene-dione functionalization. environcj.in
Photocatalysis: Light-driven reactions, as mentioned earlier, provide a green and efficient way to drive chemical transformations. acs.org Exploring new photocatalysts that can absorb different wavelengths of light and catalyze a wider range of reactions on the dione scaffold is a promising research direction.
The goal is to create a toolbox of catalytic systems that can selectively modify different positions on the this compound ring, allowing for the fine-tuning of its chemical and physical properties.
Table 3: Examples of Catalytic Systems for Decalin Derivative Synthesis
| Catalyst System | Reaction Type | Key Advantage |
| Prolinamide | Asymmetric Robinson Annulation | High enantioselectivity in forming chiral precursors. acs.org |
| Yb(OTf)3 / Chiral Ligand | Asymmetric Inverse-Electron-Demand Diels-Alder | Access to a broad range of synthetically important cis-decalin derivatives. nih.gov |
| Diethylamine | Tandem Aldol Condensation / Diels-Alder | Metal-free, uses an inexpensive catalyst. researchgate.net |
| ZnO Nanoparticles | General Heterocycle Synthesis | Reusable, cost-effective, and environmentally friendly. environcj.in |
| Tetra-n-propylammonium perruthenate (TPAP) | Oxidation | Superior reagent for oxidizing decalindiols to the corresponding diones. mdpi.com |
Mechanistic Studies of Unconventional Reactivity Pathways
A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for developing new synthetic methods and controlling reaction outcomes. While traditional pathways like the Diels-Alder reaction and Robinson annulation are well-established, research is now delving into more unconventional reactivity. rsc.orgresearchgate.net
Areas of focus include:
Radical Cascade Reactions: The use of radical initiators to trigger a cascade of bond-forming events offers a powerful method for constructing complex polycyclic systems in a single step. For instance, a metal-free radical cascade reaction of α-cyano-aryl-capped alkynyl aryl alkyl ketones has been used to synthesize highly functionalized aryldihydronaphthalene derivatives. nih.gov
Photocycloadditions: The Norrish-Yang photocyclization is an example of an unconventional pathway where irradiation with light leads to intramolecular hydrogen abstraction and subsequent cyclization to form spirocyclic products. acs.org Mechanistic studies using computational methods like DFT are crucial for understanding the diastereoselectivity of such reactions. acs.org
Computational Mechanistic Studies: High-level computational chemistry is becoming an indispensable tool for studying reaction mechanisms. It allows researchers to visualize transition states, calculate activation energies, and explore reaction pathways that are difficult to study experimentally. This provides predictive power and a rational basis for reaction design.
By exploring these less-traveled mechanistic roads, chemists can uncover new ways to manipulate the this compound scaffold and access novel chemical space.
Design of Next-Generation Octahydronaphthalene-Dione-Based Scaffolds
The octahydronaphthalene ring system, often referred to as a decalin, is a privileged scaffold in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The dione functionality on this scaffold provides reactive handles for further chemical modification, making this compound an excellent starting point for creating next-generation molecular frameworks.
Future design efforts are likely to concentrate on:
Diversity-Oriented Synthesis: Developing synthetic routes that can quickly generate a large library of diverse octahydronaphthalene-dione derivatives. This involves using a common intermediate and applying a variety of functionalization reactions to create a range of scaffolds with different substituents and stereochemistries.
Bio-inspired Design: The decalin motif is present in a vast number of natural products with potent biological activity, including steroids, terpenes, and alkaloids. researchgate.net Future research will continue to draw inspiration from these natural products to design new scaffolds with potential therapeutic applications. For example, the synthesis of derivatives that mimic natural products like anominine (B1250387) or platencin (B21511) is an active area of research. rsc.org
Spirocyclic Scaffolds: The creation of spirocyclic systems, where two rings share a single atom, introduces greater three-dimensionality and structural novelty. The photocyclization of trans-decalin-substituted-2,3-butanediones to form spirocarbocycles is a prime example of this approach. acs.org
Functional Materials: Beyond medicinal chemistry, the rigid octahydronaphthalene scaffold could be incorporated into polymers or other materials to impart specific physical properties. The design of dione-based monomers for polymerization or as building blocks for supramolecular assemblies is a potential future direction.
By strategically designing and synthesizing new generations of these scaffolds, researchers can unlock new applications in fields ranging from drug discovery to advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
